molecular formula C16H14N2O3S B358437 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 302939-88-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B358437
CAS No.: 302939-88-4
M. Wt: 314.4g/mol
InChI Key: OYEKJIUJHCPBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities and applications in organic synthesis .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents . For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations. Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties .


Chemical Reactions Analysis

Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .

Scientific Research Applications

Gastroprotective Effects

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and related compounds have been studied for their gastroprotective effects. β3 adrenergic receptor agonists like ZD 7114, a structurally similar compound, have shown significant reduction in the incidences of gastric ulceration in rats. This effect is attributed to the enhancement of gastric mucosal blood flow, reduction in gastric motility, and strengthening of the gastric mucosal barrier (Sevak, Paul, Goswami, & Santani, 2002).

Neuroprotective and Anticonvulsant Effects

Compounds structurally related to this compound have been evaluated for their neuroprotective and anticonvulsant properties. For instance, certain derivatives have demonstrated considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds were found to act as agonists of benzodiazepine receptors, offering significant sedative-hypnotic activity without impairing learning and memory in experimental conditions (Faizi et al., 2017).

Antidiabetic Activity

Derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, which share a structural motif with this compound, have been synthesized and evaluated for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. These compounds have shown significant lowering of plasma glucose levels and were also evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1, indicating their potential as antidiabetic agents (Moreno-Díaz et al., 2008).

Vasospasm Prevention

Structurally similar compounds have been studied for their effectiveness in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. Oral administration of certain endothelin receptor antagonists has shown promising results in decreasing the magnitude of constriction of the basilar artery, suggesting their potential application in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have been reported to have antimicrobial, antitumor, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the synthesis of novel benzothiazole derivatives and the exploration of their potential therapeutic applications .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEKJIUJHCPBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.